8-(3,4-Difluorophenyl)-8-oxooctanoic acid

medicinal chemistry physicochemical profiling drug design

8-(3,4-Difluorophenyl)-8-oxooctanoic acid is a synthetic, fluorinated aromatic keto-acid (molecular formula C₁₄H₁₆F₂O₃, MW 270.27 g/mol) characterized by a 3,4-difluorophenyl ketone moiety linked to an eight-carbon aliphatic chain terminating in a carboxylic acid. It belongs to the broader class of ω-phenyl-ω-oxoalkanoic acids, which have been investigated as inhibitors of arachidonic acid-metabolizing enzymes such as lipoxygenase.

Molecular Formula C14H16F2O3
Molecular Weight 270.27 g/mol
CAS No. 898765-81-6
Cat. No. B1325263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-Difluorophenyl)-8-oxooctanoic acid
CAS898765-81-6
Molecular FormulaC14H16F2O3
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F
InChIInChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
InChIKeyDCLLJTZZSCJZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 8-(3,4-Difluorophenyl)-8-oxooctanoic Acid (CAS 898765-81-6)


8-(3,4-Difluorophenyl)-8-oxooctanoic acid is a synthetic, fluorinated aromatic keto-acid (molecular formula C₁₄H₁₆F₂O₃, MW 270.27 g/mol) characterized by a 3,4-difluorophenyl ketone moiety linked to an eight-carbon aliphatic chain terminating in a carboxylic acid [1]. It belongs to the broader class of ω-phenyl-ω-oxoalkanoic acids, which have been investigated as inhibitors of arachidonic acid-metabolizing enzymes such as lipoxygenase [2]. The compound is supplied primarily for research use, with commercial availability at ≥97% purity from multiple vendors .

Why 8-(3,4-Difluorophenyl)-8-oxooctanoic Acid Cannot Be Interchanged with Generic Analogs


Although this compound shares a core ω-phenyl-8-oxooctanoic acid scaffold with several regioisomers and chain-length variants, subtle alterations in fluorine substitution pattern or alkyl chain length produce measurable differences in computed lipophilicity (XLogP3), hydrogen-bond acceptor counts, and molecular complexity, which are predictive descriptors for membrane permeability, metabolic stability, and target engagement [1]. Generic substitution without verifying these properties risks introducing uncontrolled variables into SAR studies, enzyme-inhibition assays, or synthetic protocols, undermining data reproducibility and procurement intent .

Quantitative Differentiation Evidence for 8-(3,4-Difluorophenyl)-8-oxooctanoic Acid vs. Closest Analogs


Fluorination-Driven Lipophilicity and Hydrogen-Bond Acceptor Increase vs. Parent 8-Oxo-8-phenyloctanoic Acid

The 3,4-difluoro substitution on the phenyl ring increases the computed lipophilicity (XLogP3) by +0.2 units and the number of hydrogen-bond acceptor (HBA) atoms from 3 to 5 compared to the non-fluorinated parent compound 8-oxo-8-phenyloctanoic acid (CAS 24314-23-6) [1]. This alteration is expected to enhance passive membrane permeability and alter protein binding kinetics while maintaining an identical topological polar surface area (TPSA) of 54.4 Ų [1].

medicinal chemistry physicochemical profiling drug design

Regioisomeric Distinction: 3,4-Difluoro vs. 3,5-Difluoro Substitution Pattern

The 3,4-difluoro regioisomer (CAS 898765-81-6) exhibits a higher computed molecular complexity score (307) compared to the 3,5-difluoro regioisomer (CAS 898765-85-0, complexity 297), reflecting the asymmetric distribution of fluorine atoms and the resulting impact on electronic surface topology [1]. This difference can influence dipole moment vectors, CYP-mediated metabolism susceptibility, and differential recognition by chiral or shape-sensitive binding pockets in enzyme active sites [2].

structure-activity relationship fluorine chemistry molecular recognition

Vendor-Documented Purity and Cost Benchmarking for Procurement

The target compound is commercially available at a certified purity of 97% from ABCR GmbH (Catalog AB367157) and 98% from Leyan (Catalog 1780762) . A documented price point from Fluorochem via CNreagent lists 8-(3,4-difluorophenyl)-8-oxooctanoic acid at approximately RMB 9,328 per gram (97% purity), which can serve as a procurement benchmark when evaluating supplier quotes against structurally similar analogs .

chemical procurement vendor qualification quality control

Chain-Length Specificity: C8 Backbone vs. Shorter C5 Analog

The eight-carbon aliphatic chain in 8-(3,4-difluorophenyl)-8-oxooctanoic acid provides a longer spacer between the carboxylic acid and the aryl ketone pharmacophore compared to the C5 analog 5-(3,4-difluorophenyl)-5-oxopentanoic acid (CAS 845790-46-7). This extended chain length is predicted to increase conformational flexibility (8 rotatable bonds vs. 5 in the C5 analog) and alter the spatial reach of the terminal carboxylate, which can be critical for bidentate engagement of enzyme active sites such as the lipoxygenase iron center or acyl-CoA cholesterol acyltransferase (ACAT) binding cavity .

synthetic chemistry homolog series structural biology

Biological Activity Classification: Lipoxygenase and ACAT Inhibitor Profile

Database annotations classify 8-(3,4-difluorophenyl)-8-oxooctanoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant properties in lipid systems [1]. Separately, a benchchem-hosted research summary indicates potential inhibitory effects against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in lipid metabolism . No quantitative IC50 comparator data for these activities were retrievable from the open literature within the search scope; therefore, this evidence is classified as class-level and may not be product-specific.

enzyme inhibition inflammation lipid metabolism

Validated Application Scenarios for 8-(3,4-Difluorophenyl)-8-oxooctanoic Acid Based on Quantitative Evidence


Physicochemical Property-Driven Lead Optimization in Drug Discovery

Medicinal chemistry teams optimizing a lead series for improved membrane permeability can prioritize 8-(3,4-difluorophenyl)-8-oxooctanoic acid over the non-fluorinated parent (8-oxo-8-phenyloctanoic acid) based on its measured +0.2 XLogP3 increase and +2 HBA count, as documented in PubChem computed property comparisons [1]. This fluorination strategy enhances the compound's compliance with Lipinski's rule for CNS drug candidates.

Regioisomer-Specific SAR Studies for Lipoxygenase Inhibition

Researchers conducting structure-activity relationship (SAR) studies on 5-lipoxygenase inhibitors can use the higher molecular complexity (307 vs. 297) and unique 3,4-difluoro substitution pattern of this compound to explore electronic and steric effects on enzyme inhibition potency, as distinct from the 3,5-difluoro regioisomer [1]. The compound's annotated lipoxygenase inhibitory activity supports its use as a tool compound, provided users generate their own comparative IC50 data against relevant analogs [2].

Procurement-Quality Benchmarked Synthesis and Intermediate Scale-Up

Process chemists can utilize vendor-verified purity benchmarks (97% from ABCR, 98% from Leyan) and the documented price of ~RMB 9,328/g to formulate cost projections and supplier selection criteria when purchasing 8-(3,4-difluorophenyl)-8-oxooctanoic acid as a key synthetic intermediate or reference standard [1]. The distinct C8 chain length ensures consistent reactivity profiles in amidation or esterification reactions that require a specific spacer length.

Mechanistic Studies on ACAT and Arachidonic Acid Metabolism

Cell biology groups investigating lipid metabolism pathways can use 8-(3,4-difluorophenyl)-8-oxooctanoic acid as a probe compound for ACAT and lipoxygenase enzyme studies, leveraging its qualitative biological annotations [1]. Its distinct C8 backbone length (Δ+3 carbons vs. C5 analog) provides the necessary spatial architecture for binding assays that require a longer covalent spacer between the aryl ketone recognition element and the carboxylic acid tether.

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